2-(4-Ethylanilino)benzoic acid
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Overview
Description
2-(4-Ethylanilino)benzoic acid is an organic compound with the molecular formula C15H15NO2 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a 4-ethylanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylanilino)benzoic acid typically involves the reaction of 4-ethylaniline with 2-bromobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylanilino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-(4-Ethylanilino)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Ethylanilino)benzoic acid involves its interaction with specific molecular targets. The ethylanilino group can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The benzoic acid moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Ethylanilino)benzoic acid
- 2-(2-bromo-4-methylanilino)benzoic acid
- 2-(2,6-diethylanilino)carbonyl)benzoic acid
- 2-(2-ethyl-6-methylanilino)carbonyl)benzoic acid
- 2-(acetylamino)benzoyl)amino)benzoic acid
Uniqueness
2-(4-Ethylanilino)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the ethylanilino group at the 4-position of the benzoic acid ring influences the compound’s electronic distribution and steric effects, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-(4-ethylanilino)benzoic acid |
InChI |
InChI=1S/C15H15NO2/c1-2-11-7-9-12(10-8-11)16-14-6-4-3-5-13(14)15(17)18/h3-10,16H,2H2,1H3,(H,17,18) |
InChI Key |
MUCDJIXUVULPDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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